7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound featuring a bicyclic naphthyridine core with a benzyl group at position 7 and a trifluoromethyl (-CF₃) substituent at position 2.
Properties
IUPAC Name |
7-benzyl-2-(trifluoromethyl)-6,8-dihydro-5H-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-8-9-21(11-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEBGBPLHYNMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745162 | |
| Record name | 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-39-1 | |
| Record name | 1,7-Naphthyridine, 5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the naphthyridine ring.
Rearrangements: The compound can undergo rearrangement reactions, leading to the formation of different structural isomers.
Heterocyclizations: It can participate in heterocyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, trifluoromethanesulfonic anhydride, and various nucleophiles. Reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Chemical Biology: It is used in chemical biology research to study its interactions with enzymes and other proteins.
Drug Discovery: The compound is explored in drug discovery programs for its potential to inhibit specific enzymes or signaling pathways.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially reduce the growth of cancer cells and other proliferative disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the methyl group in 2-methyl derivatives .
- Salt Forms: Hydrochloride salts (e.g., 5,6,7,8-tetrahydro-1,7-naphthyridine HCl) improve aqueous solubility, critical for formulation in biological studies .
Biological Activity
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 1356109-39-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C16H15F3N2
- Molecular Weight : 292.298 g/mol
- CAS Number : 1356109-39-1
Anticancer Activity
Naphthyridine derivatives have been investigated for their anticancer properties. For instance:
- Canthinone , a related naphthyridine alkaloid, demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .
- Aaptamine, another derivative, showed significant anticancer activity in vivo against human hepatocellular carcinoma xenografts .
Although direct studies on 7-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine are sparse, its structural similarity to these active compounds suggests potential efficacy against cancer.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. Naphthyridine derivatives have exhibited anti-inflammatory properties:
- Compounds like canthin-6-one reduced pro-inflammatory mediators such as TNF-α and IL-6 in experimental models .
- The anti-inflammatory activity is often correlated with the inhibition of nitric oxide production in macrophage cell lines .
Neuroprotective Effects
Some naphthyridine compounds have shown neuroprotective effects:
- Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis .
Table 1: Summary of Biological Activities of Naphthyridine Derivatives
| Compound | Activity Type | Model/Cell Line | IC50/Effect |
|---|---|---|---|
| Canthinone | Anticancer | H1299 (lung cancer) | IC50 = 10.47 μg/mL |
| Aaptamine | Anticancer | HCC-LM3 xenografts | Significant tumor reduction |
| Canthin-6-one | Anti-inflammatory | RAW 264.7 macrophages | IC50 = 7.73–15.09 μM |
| Unknown Naphthyridine Derivative | Neuroprotective | Neuronal cell lines | Protective against apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
